D-Arabinose-13C-3
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Overview
Description
D-Arabinose-13C-3 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the third carbon position of D-arabinose. D-arabinose itself is a naturally occurring pentose sugar and an endogenous metabolite. The incorporation of stable isotopes like carbon-13 into molecules is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, for tracing and quantification purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Arabinose-13C-3 involves the incorporation of the carbon-13 isotope into the D-arabinose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of labeled glucose, which is enzymatically or chemically converted to this compound. The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to maximize yield and purity. The process may include steps such as fermentation, extraction, and purification to obtain the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, ensures the accurate incorporation of the carbon-13 isotope and the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
D-Arabinose-13C-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate under controlled conditions to form corresponding acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst to convert this compound into its reduced forms.
Major Products Formed
The major products formed from these reactions include various derivatives of D-arabinose, such as D-arabinonic acid (from oxidation) and D-arabitol (from reduction). These derivatives are useful for further studies and applications in different scientific fields .
Scientific Research Applications
D-Arabinose-13C-3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Employed in studies of cellular processes and interactions, particularly in the context of metabolic labeling and tracking.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes, including the synthesis of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of D-Arabinose-13C-3 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through different biochemical processes using techniques like NMR spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in the metabolism and interactions of D-arabinose .
Comparison with Similar Compounds
Similar Compounds
D-Xylose-13C: Another labeled pentose sugar used in similar metabolic studies.
L-Arabinose-13C: A stereoisomer of D-arabinose labeled with carbon-13, used for comparative studies in carbohydrate metabolism.
D-Glucose-13C: A widely used labeled hexose sugar for tracing glucose metabolism in various biological systems.
Uniqueness
D-Arabinose-13C-3 is unique due to its specific labeling at the third carbon position, which provides distinct advantages in certain metabolic studies. Its use allows for precise tracking and quantification of metabolic pathways involving D-arabinose, offering insights that may not be achievable with other labeled compounds .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1 |
InChI Key |
PYMYPHUHKUWMLA-GZOCJTDTSA-N |
Isomeric SMILES |
C([C@H]([C@H]([13C@@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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